molecular formula C18H15N3O2S B5739684 3-methoxy-N-(pyridin-3-ylcarbamothioyl)naphthalene-2-carboxamide

3-methoxy-N-(pyridin-3-ylcarbamothioyl)naphthalene-2-carboxamide

Cat. No.: B5739684
M. Wt: 337.4 g/mol
InChI Key: WYBBAPMRTWMMTP-UHFFFAOYSA-N
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Description

3-methoxy-N-(pyridin-3-ylcarbamothioyl)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of arylcarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(pyridin-3-ylcarbamothioyl)naphthalene-2-carboxamide typically involves the reaction of 3-methoxy-2-naphthoic acid with pyridine-3-carbamothioyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(pyridin-3-ylcarbamothioyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-N-(pyridin-3-ylcarbamothioyl)naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases such as tuberculosis.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(pyridin-3-ylcarbamothioyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound is believed to inhibit the mycobacterial membrane protein large 3 (MmpL3), which is essential for the translocation of mycolic acids across the plasma membrane. This inhibition disrupts the biosynthesis of the mycobacterial cell wall, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-(pyridin-3-ylcarbamothioyl)naphthalene-2-carboxamide is unique due to its specific structural features, such as the presence of both a methoxy group and a pyridinylcarbamothioyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methoxy-N-(pyridin-3-ylcarbamothioyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-23-16-10-13-6-3-2-5-12(13)9-15(16)17(22)21-18(24)20-14-7-4-8-19-11-14/h2-11H,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBBAPMRTWMMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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